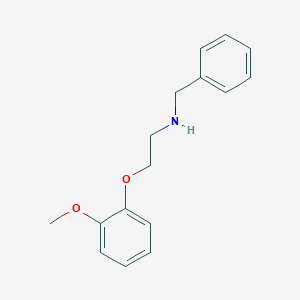

N-Benzyl-2-(2-methoxyphenoxy)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDYRZVWNVIYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186199 | |

| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3246-03-5 | |

| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3246-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003246035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-2-(2-METHOXYPHENOXY)ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J896QS59IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Aspects of N Benzyl 2 2 Methoxyphenoxy Ethylamine Research

Contextualization within Amine Chemistry and Medicinal Chemistry

N-Benzyl-2-(2-methoxyphenoxy)ethylamine, as its name suggests, is a secondary amine. Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts basic and nucleophilic properties. These characteristics are central to their reactivity and their ubiquitous role in biological systems and drug molecules.

The structure of N-Benzyl-2-(2-methoxyphenoxy)ethylamine incorporates several key functional groups that are significant in medicinal chemistry. It belongs to the broader class of phenethylamines, which are organic compounds containing a phenyl ring joined to an amino group by a two-carbon sidechain. ncats.io Many substituted phenethylamines are psychoactive drugs, including stimulants, hallucinogens, and antidepressants. ncats.io

The introduction of an N-benzyl group to the phenethylamine (B48288) scaffold can have a profound impact on the molecule's pharmacological properties. Research on N-benzyl substituted phenethylamines has shown that this modification can significantly enhance binding affinity and functional activity at various receptors, particularly serotonin (B10506) receptors like 5-HT2A and 5-HT2C. niscpr.res.in While early studies suggested that N-alkylation of phenethylamines with simple alkyl groups diminished activity, the discovery that N-benzyl substitution, especially with a methoxybenzyl group, could dramatically improve potency was a significant finding in the field. niscpr.res.in This highlights the importance of the steric and electronic properties of the N-substituent in modulating biological activity.

The 2-methoxyphenoxy group is another critical component of the molecule's structure. This ether linkage and the methoxy (B1213986) group can influence the compound's lipophilicity, metabolic stability, and its ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions.

Significance in Pharmaceutical Synthesis and Analog Development

The primary significance of N-Benzyl-2-(2-methoxyphenoxy)ethylamine in pharmaceutical synthesis lies in its role as a key intermediate in the manufacturing of Carvedilol (B1668590). connectjournals.comniscpr.res.in Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and high blood pressure. nih.govresearchgate.net

In the synthesis of Carvedilol, the use of N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a strategic choice to control the formation of impurities. niscpr.res.injocpr.com When synthesizing Carvedilol by reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with the primary amine 2-(2-methoxyphenoxy)ethanamine, a significant amount of a "bis impurity" can be formed where two carbazole (B46965) moieties react with one amine. niscpr.res.inniscpr.res.in To circumvent this, the secondary amine N-Benzyl-2-(2-methoxyphenoxy)ethylamine is used. The benzyl (B1604629) group acts as a protecting group for the amine, preventing the secondary reaction from occurring. niscpr.res.in

The synthesis involves reacting N-Benzyl-2-(2-methoxyphenoxy)ethylamine with a suitable carbazole derivative to form N-benzyl Carvedilol. connectjournals.com This is then followed by a debenzylation step, typically through catalytic hydrogenation, to yield the final Carvedilol product. niscpr.res.in However, it is noted that the N-debenzylation reaction may not always proceed to 100% completion, which can lead to trace amounts of N-benzyl Carvedilol as an impurity in the final active pharmaceutical ingredient. niscpr.res.in

The structural framework of N-Benzyl-2-(2-methoxyphenoxy)ethylamine also presents opportunities for the development of new analogs. The exploration of structure-activity relationships (SAR) in related N-benzyl compounds has demonstrated that modifications to the benzyl group and the phenethylamine core can fine-tune receptor selectivity and functional activity. niscpr.res.in For instance, studies on N-benzyl phenethylamines have shown that the position of substituents on the benzyl ring can significantly impact their potency and selectivity for serotonin receptors. niscpr.res.in This suggests that the N-Benzyl-2-(2-methoxyphenoxy)ethylamine scaffold could be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological targets. The development of analogs could involve modifications to the methoxy-substituted phenyl ring or the benzyl group to explore new pharmacological profiles. nih.gov

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 2 Methoxyphenoxy Ethylamine

Established Synthetic Routes and Strategies

The synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine can be achieved through several established chemical pathways. These routes primarily involve the construction of the core ethylamine chain, followed by the introduction of the benzyl (B1604629) and 2-methoxyphenoxy groups.

Multi-Step Approaches for Core Structure Formation

A common strategy for synthesizing the core structure of related phenoxy ethylamines involves a multi-step process starting from a phenol. For instance, a general synthesis for 2-(2-alkoxy phenoxy) ethylamines begins with the reaction of a 2-alkoxy phenol, such as guaiacol (B22219) (2-methoxyphenol), with a 1,2-dihaloethane. This initial step forms a 1-halo-2-(2-alkoxy phenoxy)ethane intermediate.

This intermediate is then subjected to a Gabriel synthesis, a well-established method for forming primary amines. It reacts with an alkali metal salt of phthalimide, such as potassium phthalimide. The resulting N-substituted phthalimide is subsequently cleaved, typically through hydrolysis with a strong base like sodium hydroxide or potassium hydroxide, to release the desired primary amine, 2-(2-methoxyphenoxy)ethylamine (B47019) google.com. This primary amine serves as a crucial precursor for the final N-benzylation step.

Alkylation and Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for preparing secondary and tertiary amines wikipedia.orgarkat-usa.orgmasterorganicchemistry.comorganic-chemistry.org. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine wikipedia.orgmasterorganicchemistry.com.

In the context of N-Benzyl-2-(2-methoxyphenoxy)ethylamine synthesis, this protocol is applied by reacting the precursor 2-(2-methoxyphenoxy)ethylamine with benzaldehyde. The reaction proceeds through the formation of an N-benzylidene-2-(2-methoxyphenoxy)ethanamine (an imine). This intermediate is not typically isolated but is immediately reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comnih.gov. This one-pot reaction provides a direct and efficient route to the target secondary amine arkat-usa.orgnih.gov.

Table 1: Reductive Amination Reaction Components

| Reactant 1 | Reactant 2 | Intermediate | Common Reducing Agents | Final Product |

|---|---|---|---|---|

| 2-(2-methoxyphenoxy)ethylamine | Benzaldehyde | Imine | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | N-Benzyl-2-(2-methoxyphenoxy)ethylamine |

Nucleophilic Substitution Reactions

An alternative and straightforward approach to synthesizing N-Benzyl-2-(2-methoxyphenoxy)ethylamine is through a direct nucleophilic substitution reaction. This method involves the reaction of benzylamine with a suitable alkyl halide substrate.

A viable substrate for this reaction is 1-(2-chloroethoxy)-2-methoxybenzene. In this process, the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethoxy group and displacing the chloride leaving group. This type of reaction is characteristic of an SN2 mechanism researchgate.net. The reaction is typically carried out at elevated temperatures to drive it to completion. One documented synthesis specifies heating a mixture of 1-(2-chloroethoxy)-2-methoxybenzene and benzylamine at 130°C under reflux conditions to yield the final product lookchem.com. The rate of such reactions can be influenced by the electronic nature of substituents on the benzylamine, with electron-donating groups generally increasing the reaction rate researchgate.net.

Optimization of Reaction Parameters

The efficiency and yield of the synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, catalysts, and reagents is essential for achieving desired outcomes.

Influence of Temperature and Solvent Systems

Temperature plays a critical role in the kinetics of the synthesis. For nucleophilic substitution reactions, higher temperatures are often required, such as the 130°C used for the reaction between benzylamine and 1-(2-chloroethoxy)-2-methoxybenzene lookchem.com. In other reactions involving this compound, such as its use in the synthesis of N-benzyl carvedilol (B1668590), a temperature of 70-75°C has been employed patsnap.com. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of side products or degradation of reactants.

The choice of solvent is equally important, as it can influence reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of N-benzyl carvedilol from N-Benzyl-2-(2-methoxyphenoxy)ethylamine, various solvents have been utilized, including ethyl acetate, dimethoxyethane, and dioxane, with observed differences in reaction times patsnap.com. For related alkylation reactions of phenoxy compounds, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile have proven effective, with yields varying significantly between them walisongo.ac.id. In protic solvents like methanol, the reaction of benzylamines can be influenced by the formation of different adducts mdpi.com.

Table 2: Effect of Solvent on a Reaction Involving N-Benzyl-2-(2-methoxyphenoxy)ethylamine

| Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|

| Ethylacetate | 70-75°C | 3 hrs | patsnap.com |

| Dimethoxyethane | 70-75°C | 2.5 hrs | patsnap.com |

| Dioxane | 70-75°C | 2.5 hrs | patsnap.com |

Role of Catalysts and Reagents

Catalysts and specific reagents are often employed to enhance reaction rates and improve yields. In reactions where N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a reactant, Lewis acids such as anhydrous zinc chloride (ZnCl₂) have been used as a catalyst patsnap.com.

In the context of reductive amination, the choice of reducing agent is a key parameter. While sodium borohydride is a common and effective choice, other reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] or α-picoline-borane can offer different levels of reactivity and selectivity masterorganicchemistry.comorganic-chemistry.org. For syntheses involving nucleophilic substitution, the addition of a base can be crucial. Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate the reaction, and in some cases, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) may be added to improve the reaction between reactants in different phases google.com. The selection of the appropriate catalyst and reagent system is determined by the specific synthetic route being employed.

Purification and Isolation Methodologies

The purity of N-Benzyl-2-(2-methoxyphenoxy)ethylamine is crucial for its successful application in multi-step syntheses, as impurities can carry through to the final API. Consequently, robust purification and isolation techniques are employed to ensure the intermediate meets stringent quality standards.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of N-Benzyl-2-(2-methoxyphenoxy)ethylamine and for isolating impurities. A common method involves reverse-phase (RP) HPLC. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate and remove process-related impurities. sielc.com

A typical RP-HPLC method for the analysis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine utilizes a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous component like water with a pH modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatible applications. sielc.comjetir.orghueuni.edu.vn

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1, Zorbax Eclipse XDB-C8, or equivalent |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV at 220 nm or 240 nm |

N-Benzyl-2-(2-methoxyphenoxy)ethylamine is described as a white to off-white crystalline powder, indicating that crystallization is a viable and utilized purification method. lookchem.com While specific recrystallization protocols for this intermediate are not extensively detailed in public literature, general principles of crystallization are applied to achieve high purity. This process typically involves dissolving the crude compound in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified compound to crystallize, leaving impurities behind in the mother liquor.

The final product derived from this intermediate, Carvedilol, undergoes extensive purification by recrystallization from solvents such as ethyl acetate to ensure high purity. epo.org The effectiveness of this final purification step is inherently dependent on the quality of the starting intermediates, including N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

N-Benzyl-2-(2-methoxyphenoxy)ethylamine as a Key Synthetic Intermediate

The primary application of N-Benzyl-2-(2-methoxyphenoxy)ethylamine is as a protected amine in the synthesis of more complex molecules, where the benzyl group serves to prevent unwanted side reactions.

N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a crucial intermediate in the synthesis of Carvedilol, a third-generation, non-selective β-adrenergic blocker. epo.org The synthesis involves the reaction of this N-benzylated amine with an epoxide, a common pathway for the formation of β-amino alcohols, which is a core structural feature of many β-blockers.

A significant challenge in the synthesis of Carvedilol is the formation of process-related impurities. One of the major impurities, known as Impurity B or "bis impurity," arises from the reaction of a second molecule of the epoxide with the secondary amine of the newly formed Carvedilol.

The use of N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a key strategy to mitigate the formation of this bis impurity. epo.org By protecting the amine with a benzyl group, the secondary amine functionality is temporarily masked, preventing the undesired secondary reaction with the epoxide.

However, the debenzylation step to remove the protecting group can sometimes be incomplete. This can lead to the presence of residual N-benzyl Carvedilol, also known as Carvedilol related compound C, in the final product. drugfuture.comuspnf.com Due to its potential toxicity, the level of this impurity is strictly controlled and monitored in the final API, often to levels not exceeding 0.02%. drugfuture.comuspnf.com Therefore, optimizing the debenzylation reaction and subsequent purification steps is critical for controlling this impurity.

| Impurity Name | Origin | Control Strategy |

|---|---|---|

| Carvedilol Impurity B (Bis Impurity) | Reaction of Carvedilol with a second molecule of epoxide | Use of N-benzyl protected amine intermediate |

| Carvedilol Impurity C (N-benzyl Carvedilol) | Incomplete debenzylation of the protected intermediate | Optimization of the debenzylation reaction and final purification |

Structure Activity Relationship Sar Studies and Rational Molecular Design for N Benzyl 2 2 Methoxyphenoxy Ethylamine Derivatives

Impact of Substituent Variations on Biological Potency

The biological activity of N-Benzyl-2-(2-methoxyphenoxy)ethylamine derivatives is highly sensitive to modifications across its three primary structural components: the phenoxy moiety, the benzyl (B1604629) moiety, and the amine linker. SAR studies, particularly those extrapolated from the development of aryloxypropanolamine β-blockers, provide critical insights into how subtle chemical changes can dramatically alter potency.

Modifications on the Phenoxy and Benzyl Moieties

The nature and position of substituents on the aromatic rings are pivotal in determining the efficacy of these compounds as adrenergic antagonists.

Phenoxy Moiety: The 2-methoxyphenoxy group is a key feature for potent β-adrenergic blockade. General SAR principles for aryloxypropanolamine β-blockers indicate that ortho-substitution on the phenoxy ring often enhances potency, particularly when the substituent contains a heteroatom. The methoxy (B1213986) group at the ortho-position in the N-Benzyl-2-(2-methoxyphenoxy)ethylamine scaffold is consistent with this principle, contributing to favorable interactions within the receptor's binding pocket.

| N-Substituent Type | General Effect on β-Blocking Potency | Example |

|---|---|---|

| Small Alkyl (e.g., Methyl, Ethyl) | Low to negligible activity | N/A |

| Branched Alkyl (e.g., Isopropyl, tert-Butyl) | High potency (essential for activity) | Propranolol |

| Arylalkyl (e.g., Benzyl) | Variable; generally less potent than branched alkyls for pure β-blockade but may introduce other activities | N-Benzyl-2-(2-methoxyphenoxy)ethylamine |

| Complex Aromatic/Heterocyclic Systems | Can confer mixed antagonism (e.g., α/β blockade) and influence cardioselectivity | Carvedilol (B1668590) |

Role of the Amine Linker Structure

The ethylamine linker connecting the phenoxy group to the benzylamine is a critical determinant of biological activity. In the broader class of aryloxypropanolamine β-blockers, the linker is typically a 2-hydroxypropyl chain (-O-CH2-CH(OH)-CH2-N-). This specific structure is highly conserved for optimal activity.

Key structural requirements for the linker include:

Secondary Amine: A secondary amine is essential for receptor stimulation and antagonism.

Ether Oxygen: The ether linkage to the aromatic ring is crucial. Replacing this oxygen with sulfur, methylene, or nitrogen results in a significant loss of activity. oup.com

Chain Length and Substitution: Extending the linker chain by even one carbon atom or substituting on the α or β carbons (relative to the oxygen) generally leads to a marked reduction or complete loss of β-blocking activity. oup.com

While N-Benzyl-2-(2-methoxyphenoxy)ethylamine lacks the β-hydroxyl group found in potent antagonists like Carvedilol, its ethylamine backbone represents the core scaffold upon which this critical functional group is added during synthesis to achieve high-potency receptor blockade.

Receptor Selectivity and Subtype Profiling

The ability of N-Benzyl-2-(2-methoxyphenoxy)ethylamine derivatives to differentiate between various adrenergic receptor subtypes is primarily governed by the steric and electronic properties of the N-substituent and the aromatic moieties.

Differentiation of Adrenergic Receptor Subtypes

Derivatives of this scaffold can be designed to exhibit selectivity for β1, β2, and α1 receptors. Carvedilol, for example, is a non-selective β-blocker that also possesses α1-antagonistic properties. mdpi.com This dual activity arises from the distinct structural components of the molecule. The aryloxy-ethylamine portion of the molecule is primarily responsible for the interaction with β-adrenergic receptors, while the large, lipophilic carbazole (B46965) group attached to the amine is critical for α1-receptor blockade. This illustrates a key design principle: the core phenoxyethylamine structure confers β-blockade, while significant modifications to the N-substituent can introduce interactions with other receptor subtypes, like the α1-adrenergic receptor.

Stereochemical Influences on Receptor Recognition

Stereochemistry is a paramount factor in the interaction of these derivatives with adrenergic receptors, particularly when a chiral center is introduced, as is common in potent β-blockers. nih.govsigmaaldrich.com The parent compound, N-Benzyl-2-(2-methoxyphenoxy)ethylamine, is achiral. However, its most important derivatives, such as Carvedilol, possess a stereocenter at the β-carbon of the linker (the carbon bearing the hydroxyl group).

The adrenergic receptors exhibit a high degree of stereoselectivity. For Carvedilol:

The (S)-enantiomer is a potent non-selective β-blocker and an α1-blocker. nih.gov

The (R)-enantiomer exhibits only α1-blocking activity and has virtually no β-blocking effect. nih.govportlandpress.com

This stark difference in activity underscores the precise three-dimensional orientation required for effective binding to the β-adrenergic receptor. The (S)-configuration correctly positions the hydroxyl group and the amine for critical hydrogen bonding and ionic interactions within the receptor's binding site.

| Enantiomer | β-Adrenergic Blocking Activity | α1-Adrenergic Blocking Activity |

|---|---|---|

| (S)-Carvedilol | Potent (non-selective) | Potent |

| (R)-Carvedilol | Negligible | Potent |

| (R,S)-Carvedilol (Racemic) | Potent (primarily from S-form) | Potent (from both enantiomers) |

Conformational Analysis and Molecular Recognition Principles

The interaction between N-Benzyl-2-(2-methoxyphenoxy)ethylamine derivatives and adrenergic receptors is guided by specific, non-covalent interactions that stabilize the ligand within the binding pocket. The binding of β-antagonists is a well-studied example of molecular recognition.

Key interactions include:

Ionic Interaction: The protonated secondary amine of the ligand forms a crucial salt bridge with the highly conserved aspartate residue (Asp113 in transmembrane domain 3 of the β2AR).

Hydrogen Bonding: In active derivatives containing a β-hydroxyl group (like Carvedilol), this group acts as a hydrogen bond donor, interacting with asparagine or serine residues (e.g., Asn312 in TM7) within the binding pocket.

Aromatic Interactions: The 2-methoxyphenoxy group fits into a hydrophobic pocket formed by transmembrane domains, engaging in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine. nih.gov Studies have shown this aryloxy portion of the pharmacophore is highly constrained within a region defined by TMs 6 and 7. nih.gov

Computational Chemistry and Theoretical Modeling of N Benzyl 2 2 Methoxyphenoxy Ethylamine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Specific molecular docking studies detailing the binding modes and affinities of N-Benzyl-2-(2-methoxyphenoxy)ethylamine are not prominently featured in peer-reviewed literature. However, research on analogous compounds provides a framework for how such an analysis would be conducted. For instance, studies on N-benzyl derivatives, such as N-benzyl quinoxaline-2-carboxamides, have utilized molecular docking to explore potential biological targets. mdpi.com In one such study, docking simulations showed that N-benzyl derivatives could potentially bind to targets like human DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com

Should N-Benzyl-2-(2-methoxyphenoxy)ethylamine be investigated for its own biological activity, docking simulations would be employed to predict its interaction with various receptors. The process would involve:

Target Selection: Identifying potential protein targets. Given its role as a precursor to Carvedilol (B1668590), logical targets could include adrenergic receptors.

Binding Site Prediction: Locating the most probable binding pocket on the target protein.

Conformational Sampling: Simulating various orientations (poses) of the ligand within the binding site.

Scoring: Calculating the binding affinity for each pose to identify the most stable and likely binding mode. The scoring function estimates the free energy of binding, with lower scores typically indicating higher affinity.

The resulting data would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the target's active site.

Virtual screening is a computational method used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. While there are no specific virtual screening campaigns reported that utilize N-Benzyl-2-(2-methoxyphenoxy)ethylamine as a scaffold, its structure could be used in such applications. mdpi.com

The process could involve:

Ligand-Based Virtual Screening: Using the known 3D structure of N-Benzyl-2-(2-methoxyphenoxy)ethylamine as a template to search for other compounds in a database with similar shapes and chemical features.

Structure-Based Virtual Screening: Docking a large library of compounds against a specific protein target and selecting the top-scoring hits for further investigation. This would be applicable if a primary biological target for the compound were identified.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netnih.gov Although specific DFT studies on N-Benzyl-2-(2-methoxyphenoxy)ethylamine are not readily found, the methodology is well-established for similar N-benzyl compounds. researchgate.netnih.govepstem.net

DFT calculations, often using a basis set like B3LYP/6-31G(d), can be used to optimize the molecular geometry and compute a wide range of electronic and molecular properties. researchgate.netnih.gov

Computed Molecular Properties: Public databases provide several computed properties for N-Benzyl-2-(2-methoxyphenoxy)ethylamine. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉NO₂ | PubChem nih.gov |

| Molecular Weight | 257.33 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 257.141578849 Da | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 30.5 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem |

A dedicated DFT study would further elucidate:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. epstem.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.netnih.gov

Vibrational Frequencies: Theoretical prediction of the infrared (IR) spectrum, which, when compared to experimental data, can confirm the molecular structure. researchgate.netepstem.net

Predicted Collision Cross Section (CCS) Data: Computational tools can predict properties like the collision cross section, which is relevant for analytical techniques such as ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 258.14885 | 159.1 |

| [M+Na]⁺ | 280.13079 | 164.8 |

| [M-H]⁻ | 256.13429 | 165.3 |

| [M+K]⁺ | 296.10473 | 161.4 |

N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a known intermediate in multi-step syntheses, most notably for Carvedilol. google.comjetir.org Quantum chemical calculations can be applied to elucidate the mechanisms of these reactions. For example, in its reaction with epichlorohydrin (B41342) or 4-(oxiranylmethoxy)-9H-carbazole, DFT could be used to: google.com

Map the potential energy surface of the reaction.

Identify the structures and energies of transition states and intermediates.

Calculate the activation energy barriers for different reaction pathways.

This analysis would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions and yields.

In Silico Prediction of Biological Activity

Beyond docking, various in silico tools and platforms can predict the biological activity spectrum of a compound based on its structure. Platforms like ChemAgora, MOL-Instincts, and the ToxCast program utilize quantitative structure-activity relationship (QSAR) models and other algorithms to forecast potential therapeutic effects and toxicities. epa.gov

For N-Benzyl-2-(2-methoxyphenoxy)ethylamine, these tools could be used to generate a probabilistic assessment of its likely biological activities. The predictions are based on comparing the input structure to vast databases of compounds with known activities. Such an analysis could suggest potential activities against various enzymes, receptors, or ion channels, thereby guiding future experimental validation. While specific predictions for this compound are not publicly cataloged, these tools represent a powerful resource for hypothesis generation in the absence of experimental data. epa.govresearchgate.net

Bioactivity Scoring and Drug Likeness Evaluation

One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on the computed properties available in public databases like PubChem, N-Benzyl-2-(2-methoxyphenoxy)ethylamine generally adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. nih.gov

Table 1: Predicted Physicochemical Properties and Drug-Likeness of N-Benzyl-2-(2-methoxyphenoxy)ethylamine

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 257.33 g/mol nih.gov | Yes (< 500) |

| XLogP3 | 2.9 nih.gov | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Rotatable Bonds | 8 | - |

| Topological Polar Surface Area (TPSA) | 30.5 Ų nih.gov | - |

This table presents computationally predicted data and should be interpreted as an estimation of the compound's properties.

Tools like the SwissADME web server provide a more comprehensive evaluation of a compound's "drug-likeness" and potential for oral bioavailability. researchgate.netnih.gov While a specific SwissADME analysis for N-Benzyl-2-(2-methoxyphenoxy)ethylamine is not published, we can extrapolate based on its known physicochemical parameters. The predicted TPSA of 30.5 Ų and XLogP3 of 2.9 fall within the ranges typically associated with good oral absorption. researchgate.net The "Bioavailability Radar" from SwissADME, for instance, would likely show this compound within the optimal pink area for properties like lipophilicity, size, polarity, and solubility, indicating good passive gastrointestinal absorption. researchgate.net

Further in silico assessments using platforms like ADMET-SAR (Absorption, Distribution, Metabolism, Excretion, and Toxicity-Structure-Activity Relationship) would be necessary to predict potential liabilities such as toxicity or metabolic instability. nih.gov Such studies on related N-benzyl compounds have been crucial in identifying potential anticancer agents and understanding their pharmacokinetic profiles. nih.gov

Predictive Models for Receptor Binding and Biological Pathways

Predictive models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in identifying potential biological targets and elucidating the mechanism of action of a compound. For N-Benzyl-2-(2-methoxyphenoxy)ethylamine, while direct molecular docking studies are not prominently published, research on structurally similar compounds provides valuable insights into its potential receptor interactions.

The N-benzyl moiety is a key structural feature in a class of compounds known as NBOMe derivatives, which are potent agonists at serotonergic 5-HT2A receptors. sielc.com The presence of the N-benzyl group in N-Benzyl-2-(2-methoxyphenoxy)ethylamine suggests a potential affinity for serotonin (B10506) receptors. Studies on related N-benzyltryptamines have shown that substitutions on the benzyl (B1604629) ring can modulate affinity and functional activity at 5-HT2 receptor subtypes. nih.gov

Furthermore, the 2-methoxyphenoxy group is a structural component of carvedilol, a well-known beta-blocker. nih.gov This suggests that N-Benzyl-2-(2-methoxyphenoxy)ethylamine could potentially interact with adrenergic receptors. Computational docking studies on carvedilol and its derivatives have been used to understand their binding modes within the beta-adrenergic receptor. nih.gov

Predictive models can also be employed to identify potential off-target interactions and predict biological pathways that might be modulated by the compound. Network-based in silico frameworks can integrate compound-target interaction data to predict the potential for a compound to affect various biological processes. nih.gov For instance, such models have been used to identify potential antiviral agents by predicting their interactions with viral and host proteins. nih.gov

Table 2: Potential Receptor Targets and Biological Pathways for N-Benzyl-2-(2-methoxyphenoxy)ethylamine Based on Structural Analogs

| Potential Target/Pathway | Rationale Based on Structural Analogs |

|---|---|

| Serotonin Receptors (e.g., 5-HT2A) | The N-benzyl group is a key pharmacophore in potent 5-HT2A receptor agonists (NBOMe compounds). sielc.com |

| Adrenergic Receptors | The 2-methoxyphenoxy moiety is present in carvedilol, a known adrenergic receptor antagonist. nih.gov |

| Monoamine Transporters | N-benzyl derivatives of phenethylamines have shown interactions with monoamine transporters. sielc.com |

This table is based on inferences from structurally related compounds and does not represent experimentally confirmed data for N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

Design, Synthesis, and Evaluation of Novel N Benzyl 2 2 Methoxyphenoxy Ethylamine Derivatives and Analogs

Rational Design Strategies for Scaffold Diversification

The rational design of derivatives based on the N-benzyl-2-(2-methoxyphenoxy)ethylamine structure is a targeted approach to discover novel compounds with improved efficacy, selectivity, or unique mechanisms of action. This process relies heavily on understanding the structure-activity relationships (SAR) that govern molecular interactions with biological targets.

Molecular hybridization is a design strategy that combines two or more distinct pharmacophores (bioactive fragments) into a single molecule. This approach aims to create novel compounds with synergistic or multi-target activity. pharmacophorejournal.com The N-benzyl-2-(2-methoxyphenoxy)ethylamine scaffold is a prime candidate for this strategy, as demonstrated by its incorporation into the structure of Carvedilol (B1668590).

Carvedilol is a quintessential hybrid molecule, merging the 2-(2-methoxyphenoxy)ethylamine (B47019) portion with a carbazole (B46965) moiety. acs.org This design results in a single compound with dual pharmacological actions: non-selective β-adrenergic blockade and α1-adrenergic blockade. jetir.orgnih.gov The β-blocking activity is primarily associated with the aryloxypropanolamine part of the molecule, while the 2-(2-methoxyphenoxy)ethylamine fragment contributes significantly to the α1-antagonist effects. acs.orgias.ac.in

The development of such hybrid structures often involves using the de-benzylated precursor, 2-(2-methoxyphenoxy)ethanamine, as a key intermediate which is then coupled with another pharmacologically relevant scaffold, such as 4-(oxiran-2-ylmethoxy)-9H-carbazole, to produce the final hybrid drug, Carvedilol. tandfonline.com This strategy highlights how the core structure can be used as a versatile building block to create multi-target agents for complex conditions like hypertension and congestive heart failure.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For dual-acting α,β-blockers like Carvedilol, distinct pharmacophores for each activity can be identified. ias.ac.in

One study deconstructed the Carvedilol molecule into three key pharmacophoric fragments to analyze its conformational properties and structure-activity relationships. The fragments were:

Fragment A: 4-(2-hydroxypropoxy)carbazol (associated with antioxidant effects)

Fragment B: 1-(ethylamonium)propane-2-ol (containing the protonated amine involved in cardioprotection)

Fragment C: Aminoethoxy-2-methoxy-benzene (identified as the α1-adrenergic antagonist pharmacophore) acs.org

Fragment C directly corresponds to the core structure of N-benzyl-2-(2-methoxyphenoxy)ethylamine, underscoring its critical role in conferring α1-blocking properties to the hybrid molecule. acs.org Computational analysis of these fragments helps predict low-energy conformations of the entire drug, providing insight into how the different pharmacophores orient themselves to interact with their respective receptors. acs.org Such models are invaluable for designing new analogs where specific activities can be enhanced or attenuated by modifying the constituent fragments.

Synthetic Methodologies for Derivative Libraries

To explore the chemical space around the N-benzyl-2-(2-methoxyphenoxy)ethylamine scaffold, chemists employ both broad, library-based approaches and focused, targeted syntheses.

Parallel synthesis and combinatorial chemistry are powerful techniques for rapidly generating large numbers of compounds, known as chemical libraries. uniroma1.itmt.com In parallel synthesis, many distinct but structurally related compounds are synthesized simultaneously in separate reaction vessels, allowing for efficient exploration of structure-activity relationships. slideshare.netresearchgate.net

While a specific library based on the N-benzyl-2-(2-methoxyphenoxy)ethylamine parent is not widely documented, the chemical class to which its derivatives belong, aryloxypropanolamines, has been successfully synthesized using combinatorial methods on a solid phase support. nih.gov This demonstrates the feasibility of applying such techniques to this scaffold. A hypothetical parallel synthesis to create a library of derivatives could involve:

Starting Material: Anchoring a precursor like guaiacol (B22219) (2-methoxyphenol) to a solid support.

Scaffold Elaboration: Reacting the anchored precursor with a dielectrophile (e.g., epichlorohydrin) to form an epoxide.

Diversification: Reacting the epoxide intermediate with a diverse library of primary and secondary amines, including various substituted benzylamines, in separate wells of a microtiter plate.

This approach would yield a library of N-substituted-2-(2-methoxyphenoxy)ethylamine analogs, which could then be screened for biological activity.

Targeted synthesis is employed when a specific molecular structure is desired, often based on rational design principles. The most prominent example involving the N-benzyl-2-(2-methoxyphenoxy)ethylamine scaffold is the synthesis of Carvedilol and its related impurities, which are themselves structural analogs.

The common industrial synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the key intermediate 2-(2-methoxyphenoxy)ethanamine (the de-benzylated form of the title compound). tandfonline.com

However, derivatives of the N-benzylated form are also synthesized, sometimes unintentionally as impurities. For example, Carvedilol Impurity C is formed by reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)benzylamine. connectjournals.com Another key impurity, Carvedilol Impurity B , is a dimer formed when a second molecule of the epoxide intermediate reacts with the newly formed secondary amine of Carvedilol. connectjournals.com The synthesis and characterization of these impurities are crucial as they are structurally related analogs whose presence must be controlled and whose biological activity could impact the safety and efficacy of the final drug product. tandfonline.comtandfonline.com

A more advanced targeted synthesis involves using N-protected 2-(2-methoxyphenoxy)ethylamine to react with a chiral glycidol (B123203) derivative. This creates a key chiral intermediate that allows for the efficient, stereospecific synthesis of optically pure Carvedilol, avoiding complex purification procedures. uniroma1.it

Pre-clinical Pharmacological Evaluation of New Entities

Once new derivatives are designed and synthesized, they undergo preclinical pharmacological evaluation to determine their biological activity, potency, and mechanism of action. The derivatives of N-benzyl-2-(2-methoxyphenoxy)ethylamine have been primarily explored for their effects on the cardiovascular system.

The principal derivative, Carvedilol , is a multiple-action cardiovascular drug. nih.gov Its preclinical profile demonstrates both β-adrenoceptor antagonism and vasodilation, the latter resulting mainly from α1-adrenoceptor blockade. jetir.orgnih.gov This dual action allows it to reduce blood pressure by lowering peripheral vascular resistance without causing the reflex tachycardia often seen with pure vasodilators. nih.gov

More recent research has focused on designing novel Carvedilol analogs to separate its multiple activities and create more targeted therapies. One such study developed new analogs, including VK-II-86 , designed to have minimal β-blocking activity while retaining Carvedilol's ability to suppress arrhythmogenic store overload-induced Ca2+ release (SOICR) by directly acting on the cardiac ryanodine (B192298) receptor (RyR2). nih.govresearchgate.net This research identified a new mechanism contributing to Carvedilol's antiarrhythmic effects, independent of its classic receptor blockade. nih.gov Another analog, VK-II-36 , which also lacks significant beta-blocking effects, was shown to effectively suppress triggered activities and ventricular tachyarrhythmias in preclinical models. nih.gov

The evaluation of these new entities demonstrates a sophisticated approach to drug development, moving from a multi-target drug to novel, single-mechanism analogs that could be used for more tailored therapies, potentially in combination with traditional beta-blockers. nih.gov

| Compound | Primary Mechanism(s) of Action | Key Preclinical Finding(s) | Reference(s) |

|---|---|---|---|

| Carvedilol | β-Adrenoceptor Antagonist, α1-Adrenoceptor Antagonist, SOICR Inhibitor | Reduces blood pressure without reflex tachycardia; suppresses SOICR by reducing RyR2 open duration. | nih.govnih.gov |

| VK-II-86 | SOICR Inhibitor (minimal β-blockade) | Effectively prevents stress-induced ventricular tachyarrhythmias in RyR2-mutant mice. Retains SOICR inhibition while lacking significant beta-blocking activity. | nih.govresearchgate.net |

| VK-II-36 | SOICR Inhibitor (minimal β-blockade) | Inhibits ventricular tachyarrhythmias by suppressing spontaneous sarcoplasmic reticulum Ca2+ release, independent of beta-blocking activity. | nih.gov |

In vitro Assessment of Efficacy and Potency

The in vitro evaluation of N-benzyl-2-(2-methoxyphenoxy)ethylamine and its derivatives has been a focal point of research, particularly in understanding their interaction with serotonin (B10506) receptors. Studies have concentrated on determining the functional potencies and efficacies of these compounds through various assays.

The N-benzyl substitution on phenethylamine (B48288) derivatives is known to significantly impact their binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov The nature and position of substituents on the N-benzyl group can cause profound changes in the pharmacological profile of the ligands. nih.gov For instance, research on a series of N-benzyl phenethylamines has shown that substituents at the 2'-position of the N-benzyl ring are generally well-tolerated and can be manipulated to optimize affinity and selectivity. nih.gov

Functional assays, such as measuring inositol (B14025) phosphate (B84403) formation in cells expressing 5-HT2A or 5-HT2C receptors, are commonly employed to quantify the efficacy (Emax) and potency (EC50) of these compounds. nih.gov In these assays, the response of the receptors to the application of the compounds is measured and compared to the response elicited by serotonin (5-HT), the endogenous ligand. nih.gov The intrinsic activity for many N-benzyl phenethylamine derivatives has been observed to be high, often above 70% for both 5-HT2A and 5-HT2C receptors. nih.gov

Specifically, the presence of a methoxy (B1213986) group, such as in the case of N-benzyl-2-(2-methoxyphenoxy)ethylamine, is a key structural feature. In related series, N-(2-methoxybenzyl) substituted compounds have been evaluated. nih.gov Another critical aspect influencing potency is the potential for hydrogen bonding. Small modifications to substituents, particularly those capable of acting as hydrogen bond acceptors or donors, can lead to significant alterations in affinity. nih.govnih.gov

The functional potencies of some N-benzyl phenethylamine analogs have been reported in the nanomolar and even picomolar range, highlighting the high potency that can be achieved with this structural scaffold. nih.gov For example, certain N-(2-hydroxybenzyl) analogs have demonstrated exceptional potency with EC50 values in the sub-nanomolar range. nih.gov

Table 1: In vitro Functional Activity of Selected N-Benzyl Phenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

| Compound Series | 4-Substituent | N-Benzyl Substituent | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

| Analogs | Methyl | N-(2-hydroxybenzyl) | Data not available | Data not available | Data not available | Data not available |

| Analogs | Ethyl | N-(2-hydroxybenzyl) | Data not available | Data not available | Data not available | Data not available |

| Analogs | Propyl | N-(2-hydroxybenzyl) | Data not available | Data not available | Data not available | Data not available |

| Analogs | Thioalkyl | N-(2,3-methylenedioxybenzyl) | Data not available | Data not available | Data not available | Data not available |

Comparative Biological Profiling

Comparative biological profiling of N-benzyl-2-(2-methoxyphenoxy)ethylamine analogs is crucial for understanding their structure-activity relationships (SAR) and selectivity for different receptor subtypes. The primary focus of such comparisons has been on the 5-HT2A and 5-HT2C serotonin receptors. nih.govnih.gov

The N-benzyl moiety itself is a key determinant of high affinity. nih.gov However, the substitution pattern on both the phenethylamine core and the N-benzyl ring dictates the potency and selectivity profile. For instance, N-(2-methoxybenzyl) compounds have been shown to be generally less active and less selective as 5-HT2A agonists compared to their N-(2-hydroxybenzyl) counterparts. nih.gov The latter group, particularly with certain 4-substituents on the phenethylamine ring, has yielded compounds with over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov

The nature of the substituent at the 4-position of the phenethylamine ring also plays a significant role in functional activity, and its effect can be influenced by the N-benzyl substituent. nih.gov For example, in a series of N-(2-hydroxybenzyl) substituted compounds, an increase in the size of the 4-substituent from methyl to propyl led to a decrease in activity. nih.gov A similar trend was observed in the N-(2,3-methylenedioxybenzyl) series. nih.gov

Contradicting earlier assumptions, some ligands that lack a 2'-benzyl substituent have also been found to exhibit high affinity, indicating a more complex SAR than previously understood. nih.gov Several high-affinity ligands identified through these comparative studies were found to be less efficacious agonists than other known N-benzyl phenethylamines. nih.gov

Table 2: Comparative Selectivity of N-Benzyl Phenethylamine Analog Series for 5-HT2A vs. 5-HT2C Receptors

| N-Benzyl Substituent Series | General 5-HT2A Receptor Activity | General 5-HT2A vs 5-HT2C Selectivity |

| N-(2-methoxybenzyl) | Less active | Less selective |

| N-(2-hydroxybenzyl) | Higher activity, some with picomolar potency | Moderate to good selectivity |

| N-(2,3-methylenedioxybenzyl) | Generally less potent | Variable selectivity |

Note: This table summarizes general trends observed in studies of related compound series.

Advanced Characterization and Analytical Methodologies in N Benzyl 2 2 Methoxyphenoxy Ethylamine Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the compound, techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide detailed information about the molecular framework, functional groups, and electronic properties of N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of N-Benzyl-2-(2-methoxyphenoxy)ethylamine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and methoxyphenoxy rings, the benzylic methylene protons, the ethylamine bridge protons, the secondary amine proton, and the methoxy (B1213986) group protons would be observed. The integration of these signals confirms the proton count in each unique environment, while the splitting patterns (multiplicity) reveal an atom's proximity to neighboring protons. For instance, the progress of reactions involving similar N-benzyl compounds can be monitored by observing the disappearance of certain proton signals and the appearance of new ones, such as a methylene proton signal. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The expected spectrum would show distinct peaks for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the ethylamine chain, and the methoxy carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the N-Benzyl-2-(2-methoxyphenoxy)ethylamine structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzyl-2-(2-methoxyphenoxy)ethylamine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Benzyl) | ~7.2-7.4 | ~127-129 |

| Aromatic C-H (Phenoxy) | ~6.8-7.0 | ~110-122 |

| Benzylic CH₂ | ~3.8 | ~53 |

| O-CH₂ (Ethyl) | ~4.1 | ~68 |

| N-CH₂ (Ethyl) | ~3.0 | ~48 |

| N-H | Variable | N/A |

| O-CH₃ | ~3.8 | ~55 |

Advanced Mass Spectrometry (MS/MS, HRMS)

Advanced mass spectrometry techniques are critical for confirming the molecular weight and probing the fragmentation patterns of N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unequivocal determination of its elemental composition. For N-Benzyl-2-(2-methoxyphenoxy)ethylamine, HRMS would confirm the molecular formula C₁₆H₁₉NO₂ by matching the experimental mass to the calculated exact mass of 257.1416 Da. nih.gov

Tandem mass spectrometry (MS/MS), often performed using techniques like electrospray ionization (ESI), is used to investigate the fragmentation of the protonated molecule. The fragmentation pathways of benzylamines are well-characterized. nih.gov A primary and highly characteristic fragmentation is the cleavage of the benzylic C-N bond, which readily forms a stable benzyl cation. researchgate.net Another common pathway in amines is alpha-cleavage, involving the scission of the C-C bond adjacent to the nitrogen atom. libretexts.org

Key fragmentation reactions for protonated N-Benzyl-2-(2-methoxyphenoxy)ethylamine ([M+H]⁺, m/z 258) would include:

Formation of the benzyl cation: The most prominent fragmentation would likely result in the formation of the C₇H₇⁺ ion (m/z 91). researchgate.net

Loss of the benzyl group: This would generate a fragment corresponding to the protonated 2-(2-methoxyphenoxy)ethylamine (B47019) moiety at m/z 168.

Alpha-cleavage: Cleavage of the C-C bond in the ethyl bridge would produce a stable iminium ion, [C₆H₅CH₂NHCH₂]⁺, at m/z 120.

Table 2: Expected Key Fragments in the MS/MS Spectrum of N-Benzyl-2-(2-methoxyphenoxy)ethylamine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 258 | [C₁₆H₁₉NO₂ + H]⁺ | Protonated Molecular Ion |

| 168 | [C₉H₁₂NO₂]⁺ | Loss of benzyl radical |

| 150 | [C₉H₁₂NO]⁺ | Cleavage of the O-C₂H₄ bond |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in N-Benzyl-2-(2-methoxyphenoxy)ethylamine. The IR spectrum would display distinctive absorption bands confirming the presence of the secondary amine, the aromatic rings, the ether linkage, and the aliphatic chain.

Table 3: Characteristic IR Absorption Bands for N-Benzyl-2-(2-methoxyphenoxy)ethylamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300-3500 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings (the benzyl group and the methoxyphenoxy group) would give rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* electronic transitions. For example, a related compound containing a benzylidene group shows a significant absorption band around 243 nm. researchgate.net The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are useful for quantitative analysis.

Chromatographic Purity and Composition Analysis

Chromatographic methods are essential for separating N-Benzyl-2-(2-methoxyphenoxy)ethylamine from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the yield of N-Benzyl-2-(2-methoxyphenoxy)ethylamine. A reverse-phase (RP) HPLC method is typically employed for this type of compound. sielc.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 or Newcrom R1 column) using a polar mobile phase. sielc.com The mobile phase often consists of a mixture of acetonitrile and water, with a small amount of acid, such as phosphoric acid or formic acid, added to ensure the amine is protonated and produces sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings show strong absorbance. The area of the peak corresponding to the compound is proportional to its concentration, which allows for precise purity calculations (e.g., >99%) and yield determination. This liquid chromatography method can also be scaled for the preparative separation and isolation of impurities. sielc.com

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV-Vis Detector |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

In this method, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often a nonpolar DB-5MS column. osti.gov The retention time is a characteristic property of the compound under the specific GC conditions. After eluting from the column, the compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. osti.gov The resulting mass spectrum serves as a chemical fingerprint. The EI mass spectra of related N-benzyl compounds show characteristic fragment ions, including the benzyl cation (m/z 91) and the methoxybenzyl cation (m/z 121). researchgate.net This fragmentation pattern, combined with the retention time, allows for highly specific and sensitive identification and quantification of the compound. GC-MS is particularly useful for detecting the compound in complex matrices and for identifying related impurities. ojp.gov

Biochemical and Biophysical Assay Systems for Mechanistic Insights

To elucidate the mechanism of action of N-Benzyl-2-(2-methoxyphenoxy)ethylamine, a variety of advanced biochemical and biophysical assay systems are employed. These techniques provide crucial data on the compound's interactions with biological targets, helping to build a comprehensive understanding of its pharmacological profile.

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental in determining if a compound can modulate the activity of an enzyme and in characterizing the nature of this interaction. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound of interest. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of an inhibitor.

While specific enzyme kinetic data for N-Benzyl-2-(2-methoxyphenoxy)ethylamine is not extensively available in the public domain, the methodologies for such studies are well-established. For compounds with similar structural motifs, inhibition of enzymes such as monoamine oxidases (MAO) or cytochrome P450 (CYP) is often investigated. For instance, studies on other N-benzyl compounds have explored their potential to inhibit these enzymes, which are crucial for the metabolism of neurotransmitters and xenobiotics.

A typical enzyme kinetic study would involve:

Incubating the target enzyme (e.g., MAO-A, MAO-B, or a specific CYP isoform) with its substrate in the presence of varying concentrations of the test compound.

Measuring the rate of product formation over time using techniques like spectrophotometry, fluorometry, or liquid chromatography-mass spectrometry (LC-MS).

Plotting the enzyme velocity against the substrate concentration to generate Michaelis-Menten curves, and using these to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, research on pyridazinobenzylpiperidine derivatives has demonstrated their inhibitory activity against MAO-A and MAO-B, with IC50 values in the micromolar to nanomolar range. mdpi.com Such studies provide a framework for how the enzymatic interactions of N-Benzyl-2-(2-methoxyphenoxy)ethylamine could be assessed.

| Enzyme Target | Kinetic Parameter | Reported Value (for related compounds) | Significance |

|---|---|---|---|

| Monoamine Oxidase-B (MAO-B) | IC50 | 0.203 µM (for a pyridazinobenzylpiperidine derivative) mdpi.com | Indicates potent inhibition of an enzyme involved in neurotransmitter metabolism. |

| Cytochrome P450 1A2 (CYP1A2) | IC50 | 2 nM (for benz[a]anthracene) mdpi.com | Highlights potent inhibition of a key drug-metabolizing enzyme. |

Receptor Binding Kinetics and Thermodynamics

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Kinetic studies further refine this by measuring the rates at which the compound associates (kon) and dissociates (koff) from the receptor. The ratio of these rates (koff/kon) provides the equilibrium dissociation constant (Kd), a measure of binding affinity. Thermodynamic analysis, on the other hand, delves into the energetic forces driving the binding event by determining changes in enthalpy (ΔH) and entropy (ΔS).

The methodologies to obtain this data include:

Radioligand Binding Assays: Using a radiolabeled ligand that is known to bind to the receptor of interest, the ability of the test compound to displace the radioligand is measured. This allows for the determination of the inhibition constant (Ki), which is related to the binding affinity.

Surface Plasmon Resonance (SPR): This label-free technique can measure the real-time association and dissociation of a compound with its target, allowing for the direct calculation of kon and koff.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including ΔH and ΔS.

Research on a series of N-benzyl phenethylamines has demonstrated their high affinity for 5-HT2A and 5-HT2C receptors, with pKi values often exceeding 9, indicating nanomolar or even sub-nanomolar affinities. nih.gov

| Receptor Target | Parameter | Illustrative Value (for related compounds) | Methodology |

|---|---|---|---|

| 5-HT2A Receptor | pKi | > 9.0 nih.gov | Radioligand Binding Assay |

| 5-HT2C Receptor | pKi | Variable, often in the nanomolar range nih.gov | Radioligand Binding Assay |

| Generic Receptor | kon (Association Rate) | Typically 10^5 - 10^6 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Generic Receptor | koff (Dissociation Rate) | Variable, determines residence time | Surface Plasmon Resonance (SPR) |

Cell-Based Functional Reporter Assays

Cell-based functional assays are essential for determining the downstream cellular consequences of a compound binding to its receptor. These assays can distinguish between agonists, antagonists, and inverse agonists. Reporter gene assays and second messenger assays are common examples.

While specific data from cell-based functional reporter assays for N-Benzyl-2-(2-methoxyphenoxy)ethylamine is limited, studies on structurally similar N-benzyl phenethylamines have utilized such systems to characterize their functional activity, particularly at serotonin (B10506) receptors. nih.gov

Commonly used cell-based functional assays include:

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. For example, a cAMP response element (CRE) can be used to monitor the activation of Gs-coupled receptors, which leads to an increase in intracellular cAMP.

Second Messenger Assays: These assays directly measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP), which are produced upon receptor activation. For Gq-coupled receptors like 5-HT2A, measuring the accumulation of inositol phosphates is a common readout of receptor activation.

Calcium Mobilization Assays: Activation of Gq-coupled receptors also leads to the release of intracellular calcium stores. Fluorescent calcium indicators can be used to measure these changes in intracellular calcium concentration, providing another measure of receptor activation.

In studies of N-benzyl phenethylamines, functional activity has been assessed by measuring inositol phosphate (B84403) formation. nih.gov These studies have revealed that N-(2-methoxybenzyl) substituted compounds can act as potent 5-HT2A agonists. nih.gov For example, a related compound, 1b (an N-(2-hydroxybenzyl) analog), was found to be a highly potent 5-HT2A agonist with an EC50 value of 0.074 nM. nih.gov

| Assay Type | Receptor Target | Measured Parameter | Illustrative Finding (for related compounds) |

|---|---|---|---|

| Inositol Phosphate Assay | 5-HT2A Receptor | EC50 | 0.074 nM (for compound 1b) nih.gov |

| Calcium Mobilization Assay | Generic Gq-coupled receptor | EC50 / IC50 | Quantifies agonist potency or antagonist inhibition. |

| cAMP Reporter Assay | Generic Gs/Gi-coupled receptor | EC50 / IC50 | Measures changes in cAMP signaling pathway activation. |

Future Directions and Emerging Research Opportunities for N Benzyl 2 2 Methoxyphenoxy Ethylamine

Identification of Novel Biological Targets and Therapeutic Applications

While the phenethylamine (B48288) scaffold is famously associated with the central nervous system, future research will aim to identify and validate novel biological targets for N-Benzyl-2-(2-methoxyphenoxy)ethylamine and its analogs, potentially extending their therapeutic applications beyond established domains.

The primary known biological target for many N-benzyl phenethylamines is the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR) extensively expressed in the central nervous system. reprocell.comwikipedia.org Activation of the 5-HT2A receptor is linked to profound effects on mood, perception, and cognition. patsnap.com Consequently, agonists of this receptor are under investigation for their potential in treating psychiatric disorders such as major depression, anxiety, and substance abuse. reprocell.compatsnap.comnih.gov Clinical studies with similar compounds have shown that 5-HT2A agonists can induce rapid and sustained antidepressant effects, possibly by promoting neural plasticity. patsnap.compatsnap.com

Future research will likely focus on:

Exploring Functional Selectivity: The 5-HT2A receptor can activate different intracellular signaling pathways depending on the ligand that binds to it, a phenomenon known as functional selectivity. wikipedia.org Research will aim to design derivatives of N-Benzyl-2-(2-methoxyphenoxy)ethylamine that selectively activate pathways linked to therapeutic effects (e.g., neuroplasticity) while avoiding those associated with hallucinogenic properties.

Investigating Off-Target Activities: Systematic screening of N-Benzyl-2-(2-methoxyphenoxy)ethylamine against a broad panel of receptors and enzymes is crucial. The phenethylamine core is a privileged scaffold found in ligands for adrenergic, dopaminergic, and trace amine-associated receptors (TAARs). nih.govnih.govwikipedia.org Identifying significant activity at these or other targets could open up entirely new therapeutic areas, such as treatments for cardiovascular or inflammatory disorders. patsnap.com

Structure-Activity Relationship (SAR) Studies: A deep understanding of how modifications to the chemical structure of N-Benzyl-2-(2-methoxyphenoxy)ethylamine affect its binding affinity and functional activity at various targets is essential. nih.gov Studies have shown that N-benzyl substitution can dramatically improve the binding affinity and functional activity of phenethylamines at 5-HT2A receptors. nih.gov Future SAR studies will explore a wider range of substitutions on both the phenoxy and benzyl (B1604629) rings to optimize potency and selectivity for newly identified targets. nih.govnmslabs.com

| Potential Target Class | Therapeutic Area | Rationale for Exploration |

| Serotonin Receptors (beyond 5-HT2A) | Psychiatry, Neurology | The phenethylamine scaffold is a common feature in ligands for various 5-HT receptor subtypes. biorxiv.org |

| Adrenergic Receptors | Cardiovascular Disease | Endogenous catecholamines like norepinephrine are phenethylamines, suggesting potential cardiovascular activity. nih.gov |

| Dopamine Receptors/Transporters | Neurological Disorders, Addiction | Dopamine is a phenethylamine, and many derivatives interact with the dopamine transporter (DAT). nih.govnih.gov |

| Trace Amine-Associated Receptors (TAARs) | Metabolic Disorders, Psychiatry | Phenethylamine is an endogenous ligand for TAAR1, which regulates monoamine neurotransmission. wikipedia.org |

Exploration of Advanced Delivery Systems and Formulation Strategies

To maximize the therapeutic potential and overcome the limitations of conventional administration, the exploration of advanced drug delivery systems is a critical future direction. genesispub.org For a compound like N-Benzyl-2-(2-methoxyphenoxy)ethylamine, which is predicted to be lipophilic, advanced formulations could enhance bioavailability, control release kinetics, and enable targeted delivery.

Emerging research opportunities in this area include:

Nanocarrier-Based Systems: Encapsulating the compound in nanocarriers such as liposomes or polymeric micelles could offer several advantages. genesispub.org These systems can protect the drug from premature degradation, improve its solubility, and modify its pharmacokinetic profile. The small size of these carriers (typically under 100 nm) may also facilitate passage across biological barriers like the blood-brain barrier. genesispub.org

Stimuli-Responsive Systems: "Smart" delivery systems that release the therapeutic agent in response to specific physiological or external stimuli (e.g., pH, temperature, enzymes) represent a sophisticated approach. genesispub.org For neurological applications, a system that releases the drug in response to the specific microenvironment of a diseased brain region could maximize efficacy while minimizing systemic exposure.

Targeted Delivery Mechanisms: By functionalizing the surface of nanocarriers with specific ligands (e.g., antibodies, peptides), it may be possible to direct N-Benzyl-2-(2-methoxyphenoxy)ethylamine to particular cells or tissues. This strategy is particularly relevant for targeting specific receptor populations within the brain or other organs, thereby enhancing therapeutic precision.

| Delivery System | Potential Advantage | Research Focus |

| Liposomes | Biocompatibility, ability to carry both hydrophilic and lipophilic drugs. | Optimizing lipid composition for stability and controlled release. |

| Polymeric Micelles | Small size, stability, ease of modification. genesispub.org | Developing biodegradable polymers and stimuli-responsive systems. |

| Nanoparticles | High drug loading capacity, potential for surface functionalization. | Surface modification with targeting ligands to enhance brain delivery. |